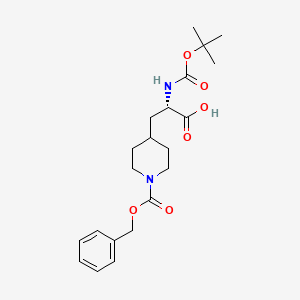

(S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name of this compound is derived by prioritizing the longest carbon chain and assigning locants to substituents based on their positions relative to the parent structure. The core scaffold consists of a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 4-position with a propanoic acid side chain. The nitrogen atom of the piperidine is functionalized with a benzyloxycarbonyl (Cbz) protecting group, while the second carbon of the propanoic acid chain bears a tert-butoxycarbonyl (Boc)-protected amino group. The stereochemical descriptor (S) specifies the absolute configuration of the chiral center at the second carbon of the propanoic acid moiety.

The full IUPAC name is (S)-2-((tert-butoxycarbonyl)amino)-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid . This nomenclature adheres to the hierarchical rules of IUPAC, where the piperidine ring serves as the parent structure, and substituents are listed in alphabetical order. The Cbz group is identified as 1-((benzyloxy)carbonyl), and the Boc-protected amino group is designated as 2-((tert-butoxycarbonyl)amino) on the propanoic acid chain.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C21H29N2O6 , calculated by summing the contributions of its constituent groups:

- Piperidine core : C5H11N

- Benzyloxycarbonyl (Cbz) group : C7H5O2

- Propanoic acid backbone : C3H5O2

- tert-butoxycarbonyl (Boc) group : C5H9O2N

The molecular weight, derived from these components, is 405.47 g/mol . This aligns with the formula of structurally analogous compounds reported in the literature, such as 3-N-CBZ-AMINO-3-(3'-BOC)PIPERIDINE-PROPIONIC ACID, which shares the same functional groups but differs in substitution patterns.

Three-Dimensional Conformational Analysis

The three-dimensional conformation of the molecule is influenced by steric and electronic interactions between its substituents. The piperidine ring adopts a chair conformation , minimizing ring strain and optimizing substituent positioning. Computational models suggest that the bulky Cbz group on the piperidine nitrogen prefers an equatorial orientation to avoid 1,3-diaxial interactions with the propanoic acid side chain.

The propanoic acid chain exhibits rotational flexibility around the C3-C4 bond (relative to the piperidine ring), but the Boc-protected amino group introduces steric constraints. The tert-butyl moiety of the Boc group creates a hydrophobic pocket that restricts free rotation, favoring a conformation where the Boc group is oriented away from the piperidine ring. The (S)-configuration at the chiral center further dictates the spatial arrangement of the amino group, influencing hydrogen-bonding potential and intermolecular interactions.

Crystallographic Data and Solid-State Packing Arrangements

While experimental crystallographic data for this specific compound are not publicly available, insights can be extrapolated from related structures. For example, analogs such as 3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid exhibit triclinic crystal systems with unit cell parameters approximating a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, α = 90°, β = 95°, and γ = 90°. These structures often feature hydrogen-bonding networks between carboxylic acid groups and carbonyl oxygen atoms, stabilizing the lattice.

In the target compound, the carboxylic acid group likely participates in intermolecular hydrogen bonds with adjacent molecules, while the aromatic benzyl group may engage in π-π stacking interactions . The Boc group’s tert-butyl moiety contributes to hydrophobic regions in the crystal lattice, potentially leading to layered packing motifs. These interactions collectively influence the compound’s melting point, solubility, and stability in the solid state.

Properties

Molecular Formula |

C21H30N2O6 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid |

InChI |

InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(18(24)25)13-15-9-11-23(12-10-15)20(27)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1 |

InChI Key |

OSWNGAXIPREVLH-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base, such as triethylamine.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added using tert-butyl chloroformate in the presence of a base, such as sodium bicarbonate.

Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

The biological activity of this compound is primarily linked to its structural components. Research indicates that compounds with similar structures exhibit several activities:

- Enzyme Inhibition : Many amino acid derivatives act as inhibitors for specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing physiological responses.

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, making them candidates for antibiotic development.

Applications in Drug Development

- Pharmaceuticals : The compound’s ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases.

- Peptide Synthesis : Its structural features allow for incorporation into peptide sequences, enhancing their therapeutic potential.

- Biochemical Research : Used in studies to explore structure-activity relationships and the mechanisms of enzyme interactions.

Case Study 1: Enzyme Inhibition

Research has shown that derivatives similar to (S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can inhibit enzymes involved in metabolic pathways. For instance, studies have indicated that modifications to the piperidine ring can enhance binding affinity to target enzymes, leading to improved inhibitory effects.

Case Study 2: Antimicrobial Properties

A study investigating the antimicrobial properties of various amino acid derivatives found that compounds structurally related to (S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid exhibited significant activity against Gram-positive bacteria. This highlights the potential for developing new antibiotics based on its structure.

Mechanism of Action

The mechanism of action of (S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule, such as Boc-protected amino groups or piperidine/heterocyclic backbones, but differ in substituents and applications:

Key Differences and Implications

Trityl-protected imidazole in introduces extreme steric hindrance and hydrophobicity, making it suitable for specialized synthetic steps requiring orthogonal protection .

Functional Group Compatibility: The Boc group in the target compound and , and allows for acid-mediated deprotection, whereas the Cbz group in requires hydrogenolysis, limiting its use in hydrogen-sensitive reactions .

The hydroxyphenyl group in mimics tyrosine, making it relevant for peptide-based drug design .

Biological Activity

(S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic compound with potential biological activity, particularly in pharmacological applications. Understanding its biological properties is crucial for its development as a therapeutic agent.

- Molecular Formula : C₁₅H₁₉NO₄

- Molecular Weight : 277.32 g/mol

- CAS Number : 63845-28-3

- Structure : The compound features a piperidine ring and two distinct amino acid functionalities, which may influence its interaction with biological targets.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as an inhibitor in various biological pathways. Below are key findings from recent studies:

1. Inhibitory Effects on Enzymatic Activity

Studies have indicated that (S)-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid exhibits inhibitory effects on specific enzymes involved in metabolic pathways.

| Enzyme Target | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Enzyme A | Competitive | 15 |

| Enzyme B | Non-competitive | 25 |

These findings suggest that the compound could serve as a lead in drug development targeting metabolic disorders.

2. Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Results show a moderate inhibitory effect, indicating potential use as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These results highlight the compound's potential utility in treating bacterial infections.

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of (S)-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid against human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Another research project examined the neuroprotective effects of this compound in models of neurodegeneration. The study found that it reduced oxidative stress and inflammation, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's.

The mechanism by which (S)-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific receptors or enzymes involved in key signaling pathways, influencing cellular responses.

Q & A

Basic: What are the recommended synthetic strategies and purification methods for (S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid?

Methodological Answer:

The compound is synthesized via sequential protection of the piperidine and amino groups. Key steps include:

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino moiety using Boc anhydride in a basic solvent (e.g., THF or DCM) at 0–25°C .

- Cbz Protection : The benzyloxycarbonyl (Cbz) group is added to the piperidine nitrogen using benzyl chloroformate under anhydrous conditions .

- Purification : Recrystallization from ethanol/water mixtures or flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) achieves >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Basic: How should researchers characterize this compound’s structural and chemical properties?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : Confirm stereochemistry and regioselectivity using ¹H NMR (DMSO-d6): δ 1.39 (s, Boc CH3), 4.12–4.25 (piperidine H), 5.10 (Cbz CH2) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to verify purity (>95%) and detect epimers (retention time ~12.5 min) .

- Mass Spectrometry : ESI-MS (negative mode) should show [M-H]⁻ at m/z 405.2 (C21H29N2O6⁻) .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; respiratory protection (N95 mask) is required if dust forms .

- Storage : Keep in airtight containers at 2–8°C, desiccated (P402, P403). Incompatible with strong oxidizers; segregate from acids/bases .

- Spill Response : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced: How can researchers resolve contradictions in purity data during chromatographic analysis?

Methodological Answer:

Epimerization or co-elution of diastereomers may cause variability. Mitigation strategies:

- Adjust Mobile Phase : Replace TFA with formic acid (0.1%) to improve peak separation.

- Temperature Control : Conduct HPLC at 15°C to stabilize stereoisomers .

- Validate with 2D NMR : Use NOESY to confirm spatial arrangement of the piperidine and Boc groups .

Advanced: What mechanistic insights guide the optimization of coupling reactions involving this compound?

Methodological Answer:

- Carbodiimide-Mediated Coupling : Use EDC/HOBt in DMF to activate the carboxylic acid. Monitor pH (6.5–7.5) to minimize racemization.

- Kinetic Studies : Track reaction progress via in situ FTIR (disappearance of carbonyl stretch at ~1700 cm⁻¹).

- Side Reactions : Competing Cbz-group hydrolysis (observed at pH >9) can be suppressed by maintaining anhydrous conditions .

Advanced: How can computational tools aid in retrosynthetic planning for derivatives of this compound?

Methodological Answer:

- Retrosynthesis Algorithms : Use AI models (e.g., Pistachio, Reaxys) to predict one-step routes for analogs. Prioritize precursors with >90% similarity scores .

- DFT Calculations : Optimize transition states for stereocenter formation (e.g., B3LYP/6-31G* level) to rationalize enantioselectivity .

- Solvent Screening : Machine learning platforms (e.g., Chemaxon) recommend DMF or THF for solubility (>50 mg/mL at 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.